molecular formula C17H19FN2O3S B14936217 (S)-2-(2-(2-fluorophenyl)-4-methylthiazole-5-carboxamido)-4-methylpentanoic acid

(S)-2-(2-(2-fluorophenyl)-4-methylthiazole-5-carboxamido)-4-methylpentanoic acid

Cat. No.: B14936217
M. Wt: 350.4 g/mol
InChI Key: PTIYIRSNPIHINH-ZDUSSCGKSA-N
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Description

(S)-2-(2-(2-fluorophenyl)-4-methylthiazole-5-carboxamido)-4-methylpentanoic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-(2-fluorophenyl)-4-methylthiazole-5-carboxamido)-4-methylpentanoic acid typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group and the carboxamido group. The final step usually involves the addition of the methylpentanoic acid moiety. Common reagents used in these reactions include thionyl chloride, fluorobenzene, and various amines.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-(2-fluorophenyl)-4-methylthiazole-5-carboxamido)-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamido group to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

(S)-2-(2-(2-fluorophenyl)-4-methylthiazole-5-carboxamido)-4-methylpentanoic acid has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-2-(2-(2-fluorophenyl)-4-methylthiazole-5-carboxamido)-4-methylpentanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(2-(2-chlorophenyl)-4-methylthiazole-5-carboxamido)-4-methylpentanoic acid
  • (S)-2-(2-(2-bromophenyl)-4-methylthiazole-5-carboxamido)-4-methylpentanoic acid
  • (S)-2-(2-(2-iodophenyl)-4-methylthiazole-5-carboxamido)-4-methylpentanoic acid

Uniqueness

(S)-2-(2-(2-fluorophenyl)-4-methylthiazole-5-carboxamido)-4-methylpentanoic acid is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical reactivity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them more effective in certain applications.

Properties

Molecular Formula

C17H19FN2O3S

Molecular Weight

350.4 g/mol

IUPAC Name

(2S)-2-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C17H19FN2O3S/c1-9(2)8-13(17(22)23)20-15(21)14-10(3)19-16(24-14)11-6-4-5-7-12(11)18/h4-7,9,13H,8H2,1-3H3,(H,20,21)(H,22,23)/t13-/m0/s1

InChI Key

PTIYIRSNPIHINH-ZDUSSCGKSA-N

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)N[C@@H](CC(C)C)C(=O)O

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NC(CC(C)C)C(=O)O

Origin of Product

United States

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